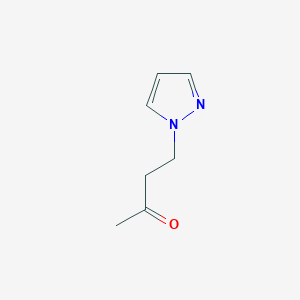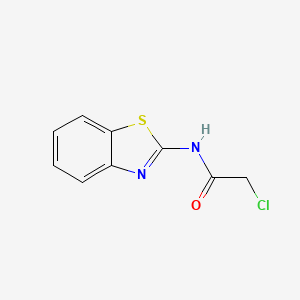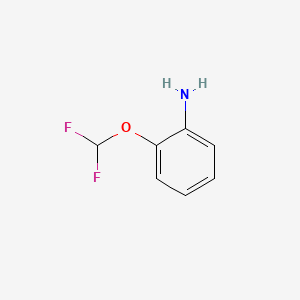![molecular formula C16H22N2O B1298356 Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine CAS No. 510723-68-9](/img/structure/B1298356.png)
Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine and related compounds have been synthesized and characterized to explore their potential applications in various scientific research fields. For instance, the synthesis of novel Mannich bases from related furan derivatives has been reported, where diethyl amine is often preferred for use due to its reactivity. These compounds are characterized by techniques such as IR, electronic absorption spectra, and TLC, highlighting their unique chemical structures and potential for further application in scientific research (Angamuthu, Ahamed Sulthan, & Senthilraja, 2021).
Antimicrobial and Antibacterial Activities
Research has demonstrated the antimicrobial and antibacterial efficacy of compounds related to this compound. For example, studies on the antimicrobial activity of Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, synthesized using reactions that involve diethyl amine, have shown promising results against various bacterial strains. These findings suggest potential applications in the development of new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Biological Activity and Cytotoxicity
The biological activity of furan derivatives, including their cytotoxic effects against cancer cell lines, has been a subject of interest. Research involving methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, which share structural similarities with this compound, has identified compounds with potent biological activity. These compounds have shown cytotoxic effects against cancer cell lines, suggesting their potential use in cancer research and therapy (Weerachai Phutdhawong, Siwaporn Inpang, Taechowisan, & Waya S. Phutdhawong, 2019).
Corrosion Inhibition
In the field of materials science, related Schiff base derivatives have been investigated for their corrosion inhibition properties. A study on the corrosion inhibition of a new Schiff base derivative with multiple pyridine and benzene rings on mild steel in acidic conditions revealed that these compounds can act as mixed-type inhibitors. This suggests potential applications in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components (Yan Ji et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
N,N-diethyl-4-[(furan-2-ylmethylamino)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-3-18(4-2)15-9-7-14(8-10-15)12-17-13-16-6-5-11-19-16/h5-11,17H,3-4,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMZNCFNEDVHMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214598 |
Source


|
| Record name | N-[[4-(Diethylamino)phenyl]methyl]-2-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510723-68-9 |
Source


|
| Record name | N-[[4-(Diethylamino)phenyl]methyl]-2-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[4-(Diethylamino)phenyl]methyl]-2-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone](/img/structure/B1298298.png)

![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)

![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)



![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1298328.png)
